molecular formula C5H5AuCl3N B080873 Pyridinetrichlrogold(III) CAS No. 14911-01-4

Pyridinetrichlrogold(III)

Cat. No.: B080873
CAS No.: 14911-01-4
M. Wt: 382.42 g/mol
InChI Key: TYJJOEBQRJABJG-UHFFFAOYSA-K
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Description

Pyridinetrichlrogold(III) is a chemical compound that features a gold atom coordinated with three chlorine atoms and a pyridine ligand.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyridinetrichlorogold(III) are not fully understood. Gold(III) compounds have been shown to manifest appreciable antiproliferative properties, with IC50 values falling in the 2–16 μM range . They interact with DNA mainly via intercalation between the neighboring base pairs of the DNA double helix .

Cellular Effects

The cellular effects of Pyridinetrichlorogold(III) are yet to be fully elucidated. Gold(III) compounds have been shown to inhibit cell proliferation and the Warburg effect in bladder cancer . They also interact with PDHK1 to inhibit its protein stabilization .

Molecular Mechanism

The molecular mechanism of Pyridinetrichlorogold(III) is not well understood. Gold(III) compounds have been shown to interact with DNA mainly via an intercalation mode . They both inhibit topoisomerase I activity at low concentration (25 μM or less) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinetrichlrogold(III) can be synthesized through the reaction of gold(III) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing gold(III) chloride with pyridine under controlled conditions to ensure the formation of the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation or other side reactions .

Industrial Production Methods: While specific industrial production methods for Pyridinetrichlrogold(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Pyridinetrichlrogold(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pyridinetrichlrogold(III) is unique due to the presence of the pyridine ligand, which imparts specific chemical properties and reactivity. This ligand can stabilize the gold(III) center and influence the compound’s interaction with biological molecules, making it a promising candidate for medicinal applications .

Properties

IUPAC Name

gold(3+);pyridine;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJJOEBQRJABJG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5AuCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14911-01-4
Record name Gold(III), pyridinetrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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